molecular formula C12H14O3 B2423020 Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate CAS No. 1035897-58-5

Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate

Cat. No.: B2423020
CAS No.: 1035897-58-5
M. Wt: 206.241
InChI Key: HGULTECVHGYPRC-KLPPZKSPSA-N
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Description

Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate (CAS 69584-45-8) is a cyclobutane derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic building block. Its core structure, the phenylcyclobutane scaffold, is recognized as a privileged motif in the design of bioactive molecules. Recent scientific investigations have highlighted the substantial potential of this scaffold. Notably, derivatives of 1-phenylcyclobutane-1-carboxylic acid have been successfully incorporated into organometallic complexes that exhibit potent antitumor activity . These complexes have demonstrated a unique dual mechanism of action, including the inhibition of the PI3K/AKT/mTOR signaling pathway—a critical target in oncology—and the ability to interact with DNA, inducing apoptosis and cell cycle arrest in cancer cell lines . The strained, rigid geometry of the cyclobutane ring provides distinct conformational properties that can enhance binding affinity and metabolic stability in drug candidates . As such, this compound presents a high-value starting material for researchers developing novel therapeutic agents, particularly in the fields of oncology and targeted protein inhibition. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-11(14)12(7-10(13)8-12)9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGULTECVHGYPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Borohydride-Mediated Reduction

The ketone group in 3-oxocyclobutanecarboxylic acid derivatives is reduced to a cis-diol using NaBH4 in tetrahydrofuran (THF) at −78°C. This step is critical for establishing the hydroxyl group’s spatial orientation, with yields exceeding 85% under optimized conditions.

Mitsunobu Reaction for Stereochemical Inversion

The cis-diol intermediate undergoes Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with p-nitrobenzoic acid to invert configuration at position 3. This step ensures trans-diastereomer formation, which is hydrolyzed to yield the final trans-3-hydroxy product (Table 2).

Table 2: Hydroxylation and Stereochemical Control

Step Reagents/Conditions Yield
NaBH4 Reduction NaBH4, THF, −78°C, 2–24 hours 85–90%
Mitsunobu Inversion DEAD, PPh3, p-nitrobenzoic acid, 16 hours 76%
Hydrolysis 6M HCl, 100°C, 24 hours 92%

Esterification of the Carboxylic Acid Moiety

The final step involves methyl ester formation via acid-catalyzed esterification. Patent CN108129288B employs methanol and sulfuric acid to convert the carboxylic acid to its methyl ester. This exothermic reaction proceeds quantitatively under reflux (Table 3).

Table 3: Esterification Conditions and Outcomes

Parameter Details Yield
Acid Catalyst H2SO4 (conc.) >95%
Solvent Methanol (excess)
Reaction Time 6–12 hours at reflux

Industrial-Scale Optimization

Large-scale production prioritizes continuous flow reactors and automated purification systems. For instance, the Mitsunobu reaction’s exothermic nature necessitates precise temperature control, achievable via microreactor technology. Patent CN103232340A highlights toluene extraction and sodium sulfate drying as key purification steps, ensuring >99% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The cyclobutane ring structure allows it to engage in unique binding interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H12O3C_{11}H_{12}O_3. It features a cyclobutane ring with a hydroxyl group and a phenyl group, which contributes to its unique chemical behavior and biological interactions.

PropertyValue
Molecular Weight192.21 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available
LogP (Octanol-Water Partition Coefficient)Not available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the hydroxyl and phenyl groups enhances its binding affinity to various receptors and enzymes, which may lead to diverse pharmacological effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest and subsequent cell death.

Case Study:
In a study involving breast cancer cell lines (e.g., MDA-MB-231), treatment with the compound resulted in a dose-dependent increase in apoptotic markers such as activated caspase-3, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.

Research Findings:
A comparative study highlighted the compound's ability to modulate pathways associated with inflammation, suggesting it could be beneficial in treating conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

This compound can be compared with related compounds to understand its unique biological profile better.

Table 2: Comparison with Similar Compounds

CompoundAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerate
3-Hydroxy-1-phenylcyclobutane-1-carboxylic acidModerateLow
Methyl 5-hydroxy-1-phenylpyrazole-3-carboxylateHighHigh

Q & A

Q. What are the optimal synthetic routes for Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate?

The compound can be synthesized via esterification of the corresponding cyclobutanone derivative. A common method involves reacting 3-hydroxy-1-phenylcyclobutanone with methanol under reflux conditions using acidic catalysts (e.g., H₂SO₄ or HCl). Reaction parameters such as temperature control (~60–80°C), solvent choice (methanol), and catalyst concentration critically influence yield and purity . Industrial-scale synthesis may employ continuous flow processes to enhance reproducibility .

Q. Which spectroscopic and crystallographic techniques are recommended for structural validation?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. For example, the phenyl group’s aromatic protons appear as distinct multiplet signals, while the cyclobutane ring protons exhibit coupling patterns indicative of ring strain .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. The software resolves bond lengths, angles, and electron density maps, critical for validating the hydroxyl and ester group orientations .

Q. How does the compound undergo functional group transformations under standard conditions?

  • Oxidation : The hydroxyl group can be oxidized to a ketone using KMnO₄ or CrO₃, yielding Methyl 3-oxo-1-phenylcyclobutane-1-carboxylate.
  • Ester Hydrolysis : Acidic or basic hydrolysis converts the ester to a carboxylic acid. For example, LiAlH₄ reduces the ester to a primary alcohol .
  • Substitution Reactions : The phenyl group may participate in electrophilic aromatic substitution under nitration or halogenation conditions .

Advanced Research Questions

Q. How can ring puckering and stereochemical effects be analyzed in cyclobutane derivatives?

Cremer-Pople puckering coordinates quantify out-of-plane displacements in the cyclobutane ring. Computational tools (e.g., DFT calculations) model puckering amplitudes (q) and phase angles (φ) to assess conformational stability. X-ray data refined via SHELXL can validate these parameters, revealing strain-induced distortions .

Q. What computational strategies predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to enzymes or receptors. The hydroxyl and ester groups form hydrogen bonds with active sites, while the phenyl group engages in π-π stacking. DFT calculations optimize charge distribution and frontier molecular orbitals for reactivity predictions .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., ring puckering in solution). Variable-temperature NMR experiments or spin-saturation transfer techniques can detect conformational exchange. Cross-validation with IR spectroscopy (ester C=O stretch ~1700 cm⁻¹) and mass spectrometry (MW: 220.24 g/mol) ensures structural consistency .

Q. What retrosynthetic strategies leverage AI-driven tools for derivative synthesis?

AI platforms (e.g., Template_relevance models) use reaction databases (Reaxys, Pistachio) to propose one-step routes. For example, substituting trifluoromethyl () with phenyl groups involves retro-esterification and Friedel-Crafts alkylation steps. Automated plausibility scoring (threshold >0.01) prioritizes feasible pathways .

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